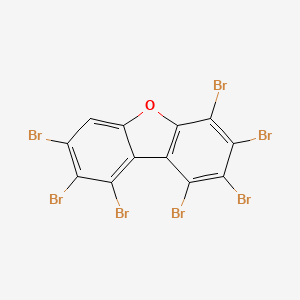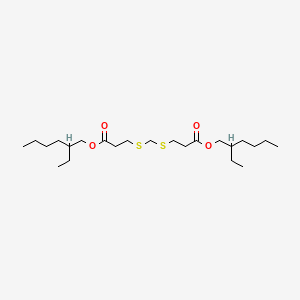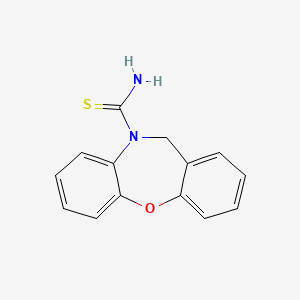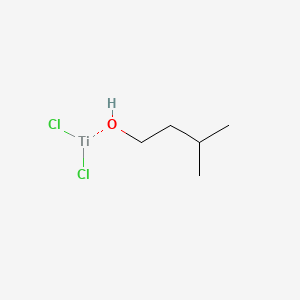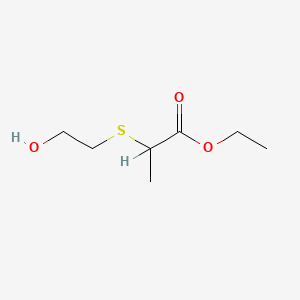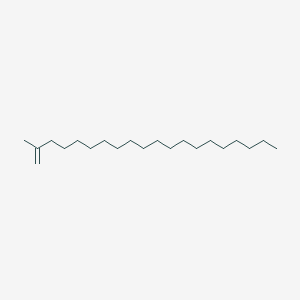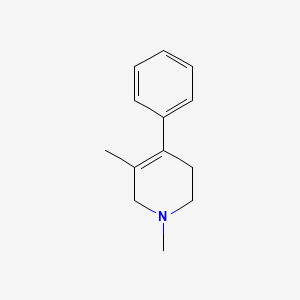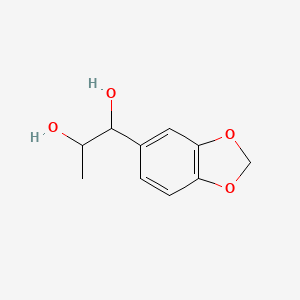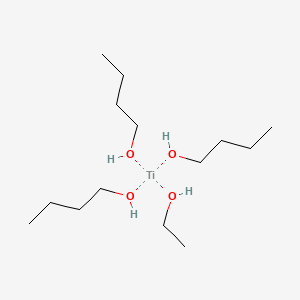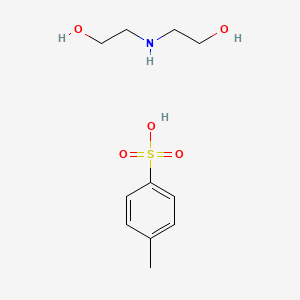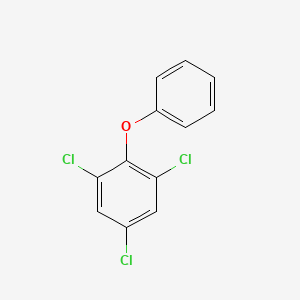
4-Chloro-5-((3,4,5-trimethoxyphenyl)methyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-((3,4,5-trimethoxyphenyl)methyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group at the 4th position and a trimethoxyphenylmethyl group at the 5th position of the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((3,4,5-trimethoxyphenyl)methyl)pyrimidin-4-amine typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with appropriate pyrimidine precursors. One common method involves the following steps :
Stirring and Dissolving: Acrylonitrile, aniline, methanol, and sodium methoxide are added to a four-neck flask with mechanical stirring until dissolved.
Heating and Refluxing: Crude 3,4,5-trimethoxybenzaldehyde is added at 50-60°C within 20-30 minutes, followed by heating to reflux for 2-3 hours.
Tracking by TLC: The reaction is monitored by thin-layer chromatography (TLC) until the starting material disappears.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and reducing costs. The process involves similar steps as the laboratory synthesis but on a larger scale, with additional measures to ensure safety and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-((3,4,5-trimethoxyphenyl)methyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or other nucleophiles in a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Aplicaciones Científicas De Investigación
4-Chloro-5-((3,4,5-trimethoxyphenyl)methyl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-((3,4,5-trimethoxyphenyl)methyl)pyrimidin-4-amine involves its interaction with various molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can lead to the disruption of cellular processes, resulting in anti-cancer and other therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Trimethoprim: A dihydrofolate reductase inhibitor with a similar pyrimidine structure.
Trimetrexate: Another dihydrofolate reductase inhibitor with a trimethoxyphenyl group.
Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.
Uniqueness
4-Chloro-5-((3,4,5-trimethoxyphenyl)methyl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Propiedades
Número CAS |
55694-04-7 |
|---|---|
Fórmula molecular |
C14H18ClN3O3 |
Peso molecular |
311.76 g/mol |
Nombre IUPAC |
4-chloro-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-4-amine |
InChI |
InChI=1S/C14H18ClN3O3/c1-19-11-5-9(6-12(20-2)13(11)21-3)4-10-7-17-8-18-14(10,15)16/h5-8H,4,16H2,1-3H3,(H,17,18) |
Clave InChI |
KQENTMUKOJQLHZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)CC2=CNC=NC2(N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


